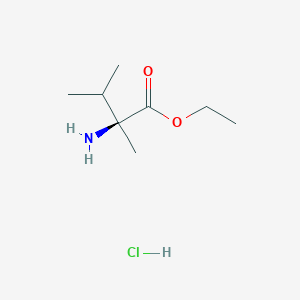
(2,4-Dimethylpyridin-3-YL)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Dimethylpyridin-3-YL)methanamine, also known as DMPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMPA is a pyridine derivative that has been synthesized using several methods, including the Mannich reaction and reductive amination.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Novel Compounds
- A novel 1,3-Dithiolane Compound, N, N-dimethyl [(E)-(2-nitromethylene-1, 3-dithiolan-4-yl)] methanamine, was synthesized through a condensation reaction, showcasing the utility of related compounds in the synthesis of novel organic molecules with potential applications in materials science and pharmaceuticals (Zhai Zhi-we, 2014).
Catalysis and Chemical Reactions
- Diiron(III) complexes of tridentate 3N ligands, including derivatives of pyridin-ylmethyl)amine, have been studied as functional models for methane monooxygenases, demonstrating the role of such complexes in the selective hydroxylation of alkanes. This highlights the application of related compounds in catalysis and the development of environmentally friendly oxidation processes (M. Sankaralingam & M. Palaniandavar, 2014).
Anticancer Activity
- Palladium(II) and Platinum(II) complexes based on Schiff base ligands, including R-(pyridin-2-yl)methanamine, have been characterized and their anticancer activity investigated. These complexes demonstrate strong DNA-binding affinity and selective toxicity towards cancerous cell lines, underscoring their potential in the development of new anticancer drugs (S. Mbugua et al., 2020).
Photochemistry and Photocatalysis
- Studies on the photochemical processes in atom transfer radical polymerization (ATRP) involving compounds related to (2,4-Dimethylpyridin-3-yl)methanamine show that these processes play a negligible role under certain conditions, providing insights into the mechanistic aspects of ATRP and the role of light in polymerization reactions (Thomas G Ribelli et al., 2014).
Eigenschaften
IUPAC Name |
(2,4-dimethylpyridin-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6-3-4-10-7(2)8(6)5-9/h3-4H,5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQOEKFRLIOZDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(Cyclopropylamino)methyl]cyclobutan-1-ol](/img/structure/B2760841.png)

![2-(4-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2760843.png)
![6,7-Dimethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2760844.png)

![12-Acetyl-2-methylnaphtho[2,3-b]indolizine-6,11-dione](/img/structure/B2760847.png)


![4,7-Dimethyl-2-[(4-methylphenyl)methyl]-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2760854.png)
